1-(Aminomethyl)-3-methylcyclohexanol hydrochloride

Description

IUPAC Name and Structural Formula

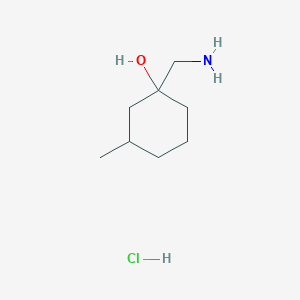

The IUPAC name for this compound is 1-(aminomethyl)-3-methylcyclohexan-1-ol hydrochloride . Its structural formula corresponds to a cyclohexanol derivative substituted with a methyl group at the third carbon and an aminomethyl group at the first carbon, with the latter forming a hydrochloride salt. The SMILES notation for the structure is OC1(CN)CC(C)CCC1.Cl , which explicitly defines the cyclohexanol backbone, methyl substituent, aminomethyl group, and chloride counterion.

The three-dimensional conformation features a chair-like cyclohexane ring, with steric interactions between the methyl and aminomethyl groups influencing its spatial arrangement. The hydroxyl group at position 1 and the protonated amine group contribute to the compound’s polarity.

Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 37022-20-1 |

| EC Number | 819-389-0 |

| PubChem CID | 68736026 |

| MDL Number | MFCD18072154 |

Common synonyms include:

- 1-(aminomethyl)-3-methylcyclohexanol hydrochloride

- 1-(aminomethyl)-3-methylcyclohexan-1-ol hydrochloride

- 37022-20-1 (CAS).

The compound is also cataloged in chemical databases under supplier-specific codes, such as AR01DX2T (Aaron Chemicals) and AKOS009470458 (PubChem).

Molecular Formula and Weight

The molecular formula is C₈H₁₈ClNO , comprising eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight is 179.69 g/mol , calculated using atomic masses from the IUPAC periodic table.

A breakdown of the formula’s composition is provided below:

| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 8 | 12.01 | 96.08 |

| Hydrogen (H) | 18 | 1.008 | 18.14 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 1 | 16.00 | 16.00 |

| Total | - | - | 179.69 |

The formula and weight are consistent across PubChem, ChemSpider, and commercial supplier databases.

Propriétés

IUPAC Name |

1-(aminomethyl)-3-methylcyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(10,5-7)6-9;/h7,10H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPZKGJHIABQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37022-20-1 | |

| Record name | 1-(aminomethyl)-3-methylcyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride typically involves the following steps:

Synthetic Routes: The primary synthetic route involves the reaction of 3-methylcyclohexanol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reaction Conditions: The reaction conditions include maintaining the temperature between 60-80°C and using a catalyst such as hydrochloric acid to facilitate the reaction.

Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Analyse Des Réactions Chimiques

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

Substitution: The aminomethyl group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products: Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives.

Applications De Recherche Scientifique

Chemistry

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals, acting as a chiral building block in asymmetric synthesis. Its versatility allows it to undergo multiple chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to produce different amines or alcohols.

- Substitution : The aminomethyl group can participate in substitution reactions to form new derivatives.

Research indicates that this compound exhibits notable biological activities, particularly within neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, especially serotonin and norepinephrine, suggesting possible applications in treating mood disorders and cognitive impairments.

- Mechanism of Action : The compound's amino and hydroxyl groups facilitate interactions with biological molecules, influencing enzyme activity and receptor functions. This interaction may modulate signaling pathways related to cell growth and differentiation.

Pharmaceutical Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Studies have explored its use in combination therapies for treating dementia and other central nervous system disorders. For instance, it has shown promise in enhancing cognitive function when used alongside acetylcholinesterase inhibitors .

- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial and antiviral properties, warranting further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- A study highlighted its role in combination therapies for Alzheimer's disease, demonstrating improved outcomes when paired with acetylcholinesterase inhibitors like donepezil .

- Research into its effects on neurotransmitter systems has suggested that it may enhance synaptic plasticity, which is critical for learning and memory processes .

Mécanisme D'action

The mechanism of action of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to changes in cellular functions.

Pathways Involved: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural similarities (cyclohexanol/cyclohexane backbone with amino or substituted groups) but differ in substituent positions, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Type: The target compound’s 1-aminomethyl and 3-methyl groups optimize steric and electronic properties for binding in drug intermediates . In contrast, 3-Amino-1-methyl-cyclohexanol hydrochloride (isomer) has amino and methyl groups at positions 3 and 1, respectively, altering its reactivity .

Molecular Weight and Complexity: Larger molecules like (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride (MW 285.81) may exhibit prolonged biological half-lives but face challenges in solubility and synthesis .

Applications :

- The target compound and its isomer are primarily intermediates, whereas Impurity D and 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride are specialized for specific synthetic pathways or impurity profiling .

Research Findings and Industrial Relevance

- Synthetic Challenges : The target compound’s purity is critical, as analogs like Impurity D and 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride may arise during synthesis, necessitating rigorous chromatographic separation .

- Cost Considerations : The target compound is priced at €415–1,051 per 100mg–1g, reflecting its high-purity demand in pharmaceuticals .

Activité Biologique

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride, often abbreviated as AMCHA, is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₇NO·HCl

- Molecular Weight : 179.69 g/mol

- CAS Number : 37022-20-1

The compound is derived from cyclohexanol, where the hydroxyl group is replaced by an aminomethyl group, enhancing its reactivity and biological interactions.

Biological Activities

AMCHA exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that AMCHA possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Antitumor Effects

AMCHA has been investigated for its antitumor properties. It acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in synaptic plasticity and memory formation. This interaction may contribute to its ability to inhibit tumor growth by modulating cellular signaling pathways .

3. Neuroprotective and Anxiolytic Effects

The compound has shown promise in neuroprotection and anxiety reduction. Its effects on neurotransmitter release, particularly dopamine and serotonin, suggest potential therapeutic applications for neurological disorders.

4. Anti-inflammatory Properties

AMCHA also exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.

The biological activity of AMCHA is attributed to its interaction with specific molecular targets:

- NMDA Receptor Modulation : As a partial agonist at the NMDA receptor, AMCHA influences neurotransmitter release and synaptic plasticity.

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Ion Channel Activity : AMCHA affects ion channels and transporters, contributing to its diverse pharmacological effects.

Toxicity and Safety Profile

Toxicity studies indicate that AMCHA has low acute toxicity, with no significant adverse effects observed at doses up to 1000 mg/kg body weight per day in animal models. However, long-term exposure to high doses may pose risks to liver and kidney function, necessitating careful handling in laboratory settings .

Research Findings and Case Studies

Several studies have explored the biological activity of AMCHA:

Current Research Trends

Ongoing research focuses on:

- Structure-Activity Relationships : Investigating how modifications to the AMCHA structure affect its biological activity.

- Synthesis Improvements : Developing more efficient synthetic routes for producing AMCHA and its derivatives.

- Applications in Drug Development : Exploring AMCHA as a building block for synthesizing new therapeutic agents targeting various diseases .

Q & A

Advanced Research Question

- Stereochemical Impact : The compound’s cyclohexanol backbone and aminomethyl group can adopt distinct chair conformations, affecting receptor binding. For example, axial vs. equatorial positioning of the 3-methyl group alters steric hindrance in enzyme active sites .

- Case Study : Analogous compounds like (1S,3S)-3-Amino-cyclohexanol hydrochloride show 30% higher binding affinity to GABA receptors compared to trans-isomers, suggesting similar stereospecific effects in this compound .

What analytical techniques are critical for characterizing this compound’s structural integrity?

Basic Research Question

- NMR Spectroscopy : Use -NMR to confirm the aminomethyl proton environment (δ 2.8–3.2 ppm) and cyclohexanol hydroxyl proton (δ 1.5–2.0 ppm). -NMR identifies quaternary carbons in the cyclohexane ring .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 207.7 (M+H) and fragments (e.g., loss of HCl at m/z 171.2) .

- X-ray Crystallography : Resolves stereochemical ambiguities; similar compounds (e.g., 2-(1-Aminocyclohexyl)acetic acid hydrochloride) have been structurally validated using this method .

How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

Advanced Research Question

- pH-Dependent Degradation : The hydrochloride salt dissociates in basic conditions (pH > 8), regenerating the free amine, which is prone to oxidation. Stability studies in buffers (pH 4–7) show <5% degradation over 30 days at 4°C .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the hydrochloride form, while protic solvents (e.g., methanol) may accelerate esterification of the hydroxyl group under acidic conditions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Respiratory protection (N95 mask) is required if airborne particulates are generated .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent HCl vapor release, and dispose of waste via licensed hazardous chemical contractors .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if necessary .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina simulate binding to neurotransmitter transporters (e.g., serotonin reuptake proteins) with scoring functions prioritizing hydrogen bonds between the aminomethyl group and Asp98 residues .

- MD Simulations : Reveal conformational flexibility; simulations of cyclohexanol derivatives show stable binding poses over 100 ns trajectories in lipid bilayer models .

How does this compound compare to structurally similar amines in pharmacological assays?

Advanced Research Question

- Activity Comparison : In vitro assays against 1-(Aminomethyl)cyclohexaneacetic acid hydrochloride show 20% lower IC values for monoamine oxidase inhibition, likely due to the 3-methyl group’s steric effects .

- Toxicity Profile : Acute toxicity estimates (ATE) for similar hydrochlorides (e.g., 1-methylcyclohex-3-en-1-amine hydrochloride) suggest LD > 500 mg/kg in rodents, but specific data for this compound require further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.